N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure analysis for “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” is not available .Scientific Research Applications
Antioxidant and UV Absorption Properties
The compound has been studied for its antioxidant and UV absorption properties . The demand for chemical entities with UV filtration and antioxidant properties has been driven by acute exposure of humans to solar ultraviolet radiations . The compound, also known as drometrizole, is considered a sunscreen ingredient and is utilized as a UV absorber and stabilizer .
Optoelectronic Nature Study
The compound has been synthesized and studied for its optoelectronic nature . The study was conducted to understand the effect on electronic, optical, and charge transfer properties while changing the electron donating group with an electron withdrawing group .
Synthesis and Structural Characterization
The compound has been synthesized and structurally characterized . The novel compound was prepared by a two-step reaction and then characterized .
Application in Commercial Sunscreens
The compound has potential applications in commercial sunscreens . The UV spectra of the studied compounds are characterized by two bands in the 280 - 400 nm regions .
Application in Optoelectronic Devices
The compound has potential applications in optoelectronic devices . Ferrocene derivatives are gaining substantial consideration as smart thermochromic materials as well as in optoelectronic devices due to thermal stability, decent solubility, flexibility towards synthesis of various new compounds, and reversible redox nature because of the central iron atom .
Application in Memory Devices
The compound has potential applications in memory devices . Ferrocenes are excellent electron donor materials owing to unique electrochemical and structural properties .
Mechanism of Action
Future Directions
The future directions for research on “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHLTHOHBAGPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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